molecular formula C21H13F2N3O2S B14921577 N-(1,3-benzothiazol-2-yl)-2-fluoro-N'-[(2-fluorophenyl)carbonyl]benzohydrazide

N-(1,3-benzothiazol-2-yl)-2-fluoro-N'-[(2-fluorophenyl)carbonyl]benzohydrazide

Cat. No.: B14921577
M. Wt: 409.4 g/mol
InChI Key: POTHMKAWESZXFT-UHFFFAOYSA-N
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Description

N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, it can interact with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-(1,3-BENZOTHIAZOL-2-YL)-2-FLUORO-N’~1~-(2-FLUOROBENZOYL)BENZOHYDRAZIDE is unique due to the presence of two fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable candidate for various applications .

Properties

Molecular Formula

C21H13F2N3O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-2-fluoro-N'-(2-fluorobenzoyl)benzohydrazide

InChI

InChI=1S/C21H13F2N3O2S/c22-15-9-3-1-7-13(15)19(27)25-26(20(28)14-8-2-4-10-16(14)23)21-24-17-11-5-6-12-18(17)29-21/h1-12H,(H,25,27)

InChI Key

POTHMKAWESZXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F)F

Origin of Product

United States

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